3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
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Description
3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17FN2O and its molecular weight is 296.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.13249133 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, 2-[2-(4-tert-butylphenyl)ethyl]-n-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, has been reported to inhibit monoacylglycerol acyltransferase 2 (mgat2) .
Mode of Action
The structurally similar mgat2 inhibitor mentioned above works by binding to the mgat2 enzyme and inhibiting its function
Biochemical Pathways
The inhibition of MGAT2 affects the metabolism of dietary fat. MGAT2 is involved in the re-synthesis of triglycerides in the intestines. By inhibiting this enzyme, the absorption of dietary fat can be reduced .
Result of Action
The structurally similar mgat2 inhibitor resulted in significant suppression of triglyceride synthesis when administered orally at a dose of 3 mg/kg in an oral lipid tolerance test . This suggests that the compound might have a similar effect, but further studies are needed to confirm this.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-18(2,3)13-10-8-12(9-11-13)16-20-17(22-21-16)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXXMQXXIOPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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